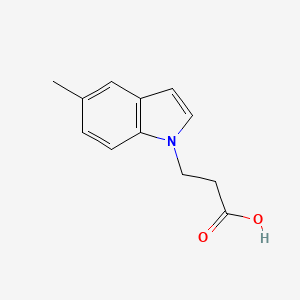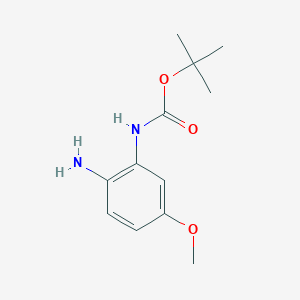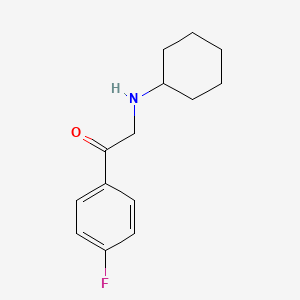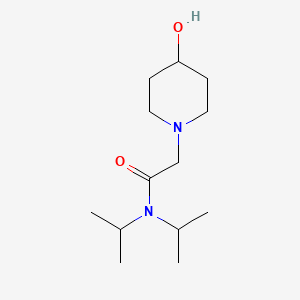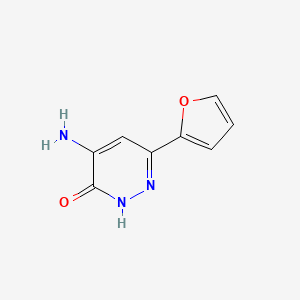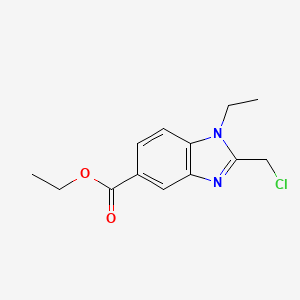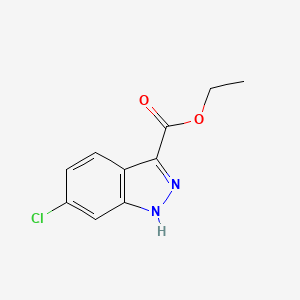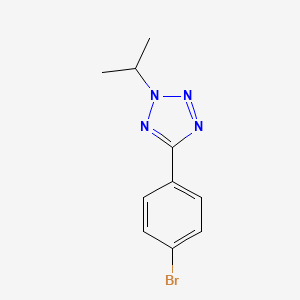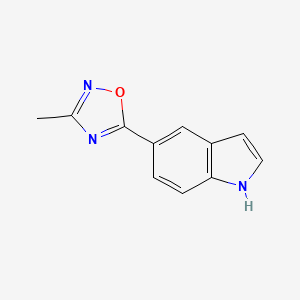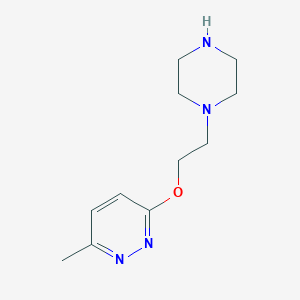
3-Methyl-6-(2-piperazin-1-ylethoxy)pyridazine
Overview
Description
“3-Methyl-6-(2-piperazin-1-ylethoxy)pyridazine” is a chemical compound with the molecular formula C11H18N4O . It is a diazaaromatic compound and is used extensively in scientific research due to its unique properties.
Synthesis Analysis
The synthesis of pyridazine derivatives, including “3-Methyl-6-(2-piperazin-1-ylethoxy)pyridazine”, often involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . This strategy allows for the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis
The molecular structure of “3-Methyl-6-(2-piperazin-1-ylethoxy)pyridazine” includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 2 . Attached to this ring is a piperazine ring through an ethoxy linker .Chemical Reactions Analysis
Pyridazine derivatives, including “3-Methyl-6-(2-piperazin-1-ylethoxy)pyridazine”, undergo various chemical reactions. For instance, they can react with bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato) copper (II) complexes .Scientific Research Applications
Synthesis and Biological Activity
3-Methyl-6-(2-piperazin-1-ylethoxy)pyridazine derivatives are explored for their potential in various therapeutic areas due to their unique chemical structure. Research demonstrates the synthesis and evaluation of compounds with this core structure for biological activities. For instance, derivatives synthesized from reactions of acylpyruvate methyl esters have been studied for antimicrobial activity and influence on blood coagulation, showcasing their potential in the development of new antimicrobial agents and therapeutic options for blood-related conditions (Gein et al., 2013).
Anticancer Potential
Continuing the exploration of this compound's derivatives, there is a significant focus on anticancer research. Synthesis and in vitro evaluations of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been conducted to assess their antiproliferative effect against human cancer cell lines, suggesting a promising route for the development of new anticancer therapies (Mallesha et al., 2012).
Anti-Diabetic and Antioxidant Activities
The compound's derivatives have also been evaluated for their anti-diabetic properties through Dipeptidyl peptidase-4 (DPP-4) inhibition, which is a key target in the management of type 2 diabetes. This research highlights the potential for these compounds to be developed into effective anti-diabetic medications, alongside exhibiting antioxidant activities, providing a dual approach to managing diabetes and its complications (Bindu et al., 2019).
Neuropharmacological Applications
The exploration of 3-Methyl-6-(2-piperazin-1-ylethoxy)pyridazine derivatives extends into neuropharmacology, where some derivatives have been identified as potent and selective ligands for dopamine receptors. These compounds have shown promising results in inducing penile erection in vivo, suggesting their potential in treating erectile dysfunction and providing insights into dopamine's role in sexual function (Enguehard-Gueiffier et al., 2006).
Antimicrobial and Anti-Inflammatory Activities
Moreover, the compound's derivatives exhibit significant antimicrobial and anti-inflammatory activities, presenting a new avenue for the development of treatments for infections and inflammatory diseases. Research into specific derivatives has shown efficacy in reducing inflammation and combating microbial pathogens, highlighting the broad therapeutic potential of these compounds (Refaat et al., 2007).
properties
IUPAC Name |
3-methyl-6-(2-piperazin-1-ylethoxy)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-10-2-3-11(14-13-10)16-9-8-15-6-4-12-5-7-15/h2-3,12H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTSVNZZTIGTHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCCN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-(2-piperazin-1-ylethoxy)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



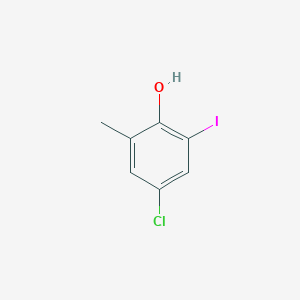
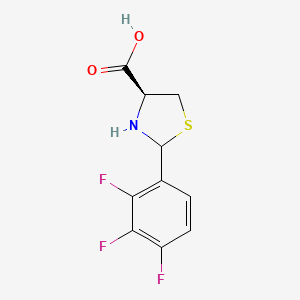
![1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea](/img/structure/B1463697.png)
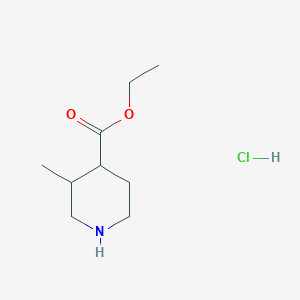
![4-bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole](/img/structure/B1463700.png)
